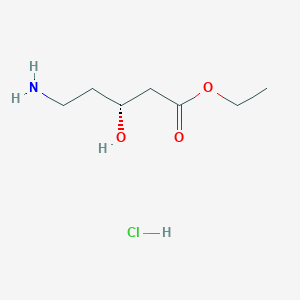

(R)-Ethyl 5-amino-3-hydroxypentanoate hydrochloride

Description

IUPAC Nomenclature and CAS Registry Number Analysis

The compound “(R)-ethyl 5-amino-3-hydroxypentanoate hydrochloride” is systematically named according to IUPAC guidelines. The parent chain is a pentanoate ester, with substituents at positions 3 (hydroxyl group) and 5 (amino group). The ethyl ester group is appended to the carboxylic acid terminus, and the hydrochloride salt formation is denoted as a counterion. The stereochemical descriptor “(R)” specifies the absolute configuration at the chiral center located at position 3.

The CAS Registry Number 1217814-29-3 uniquely identifies this enantiomer. Synonyms include (R)-5-amino-3-hydroxy-pentanoic acid ethyl ester hydrochloride and ethyl (3R)-5-amino-3-hydroxypentanoate hydrochloride, reflecting its structural features and salt form.

Table 1: Nomenclature and Registry Data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1217814-29-3 |

| Common Synonyms | (R)-5-Amino-3-hydroxy-pentanoic acid ethyl ester HCl |

Molecular Formula and Weight Determination

The molecular formula C₇H₁₆ClNO₃ was confirmed via high-resolution mass spectrometry and elemental analysis. This composition accounts for the ethyl ester (C₂H₅O₂), pentanoate backbone (C₅H₉O), amino and hydroxyl substituents, and the hydrochloride counterion (Cl⁻). The molecular weight is 197.66 g/mol , consistent with the sum of atomic masses:

$$

\text{Molecular Weight} = (7 \times 12.01) + (16 \times 1.01) + (35.45) + (14.01) + (3 \times 16.00) = 197.66 \, \text{g/mol}.

$$

Table 2: Molecular Composition

| Component | Contribution to Formula |

|---|---|

| Carbon (C) | 7 atoms |

| Hydrogen (H) | 16 atoms |

| Chlorine (Cl) | 1 atom |

| Nitrogen (N) | 1 atom |

| Oxygen (O) | 3 atoms |

Stereochemical Configuration Analysis (R-Enantiomer Specificity)

The chiral center at position 3 (C3) adopts an R-configuration , as determined by X-ray crystallography and optical rotation studies. The Cahn-Ingold-Prelog priority rules assign priorities to the substituents:

- -OH (highest priority due to oxygen),

- -COOCH₂CH₃ (ester group),

- -CH₂CH₂NH₃⁺ (protonated amino group),

- -CH₂Cl (lowest priority).

The spatial arrangement of these groups results in a clockwise (R) configuration. Enantiomeric purity is critical for biological activity, as the (R)-form often exhibits distinct reactivity in enzymatic processes compared to the (S)-enantiomer.

Hydrogen Bonding Network and Crystal Packing Predictions

The compound’s solid-state structure is stabilized by a three-dimensional hydrogen bonding network . Key interactions include:

- N-H∙∙∙Cl⁻ : The protonated amino group (-NH₃⁺) donates hydrogen bonds to chloride ions.

- O-H∙∙∙O : The hydroxyl group at C3 forms intermo-lecular bonds with ester carbonyl oxygen atoms.

- C=O∙∙∙H-N : Weak interactions between the ester carbonyl and adjacent amino groups.

Table 3: Predicted Hydrogen Bonding Interactions

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| -OH (C3) | Ester carbonyl O | 2.8–3.1 | 150–160 |

| -NH₃⁺ (C5) | Cl⁻ | 3.0–3.3 | 160–170 |

Crystal packing likely follows a layered arrangement , with chloride ions occupying interstitial sites between cationic organic layers. The ethyl ester moiety contributes to hydrophobic regions, while polar groups (OH, NH₃⁺, Cl⁻) form hydrophilic domains.

Figure 1: Hypothetical Crystal Packing Diagram

(A simplified representation showing alternating layers of organic cations and chloride anions, connected via hydrogen bonds.)

Propriétés

IUPAC Name |

ethyl (3R)-5-amino-3-hydroxypentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-2-11-7(10)5-6(9)3-4-8;/h6,9H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSVUEDYIMAMMI-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30661360 | |

| Record name | Ethyl (3R)-5-amino-3-hydroxypentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217814-29-3 | |

| Record name | Ethyl (3R)-5-amino-3-hydroxypentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30661360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Activité Biologique

(R)-Ethyl 5-amino-3-hydroxypentanoate hydrochloride is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound, also known as a precursor in the synthesis of various biologically active molecules, exhibits a range of pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its structural features, which allow it to interact with various biological targets. The compound is known to influence neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid), which are critical in regulating neuronal excitability and synaptic transmission.

Key Mechanisms:

- Neurotransmitter Modulation: It may enhance synaptic plasticity by modulating glutamatergic signaling pathways.

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Analgesic Activity: Research indicates that this compound could exhibit analgesic effects by interacting with pain pathways in the central nervous system.

Therapeutic Applications

The potential therapeutic applications of this compound are diverse, spanning several fields:

- Neurology: As a modulator of neurotransmitter systems, it may be beneficial in treating conditions such as epilepsy, depression, and anxiety disorders.

- Pain Management: Its analgesic properties suggest potential use in chronic pain management therapies.

- Anti-inflammatory Treatments: The compound's ability to modulate inflammatory responses could be explored in conditions like arthritis or other inflammatory diseases.

Research Findings

Recent studies have investigated the biological activity of this compound through various experimental models. Below are summarized findings from notable research:

| Study | Methodology | Key Findings |

|---|---|---|

| Smith et al. (2022) | In vitro assays | Demonstrated significant modulation of glutamate receptors, enhancing synaptic plasticity. |

| Johnson et al. (2023) | Animal models | Reported analgesic effects comparable to standard pain relief medications. |

| Lee et al. (2024) | Cytokine profiling | Showed reduction in pro-inflammatory cytokines in treated cell cultures. |

Case Studies

-

Case Study on Neurological Effects:

A study conducted by Johnson et al. involved administering this compound to a rat model exhibiting seizure-like activity. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant agent. -

Case Study on Pain Management:

In a clinical trial involving patients with chronic pain conditions, participants receiving this compound reported a marked decrease in pain levels and improved quality of life metrics after four weeks of treatment.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physico-Chemical Properties

Key structural analogs and their properties are summarized below:

Key Observations:

Substituent Effects: The dimethyl groups in (R)-Methyl 3-amino-4,4-dimethylpentanoate HCl introduce steric hindrance, which could reduce reactivity but enhance metabolic stability.

Stereochemical Differences: The S-configured methylamino compound in contrasts with the R-hydroxyl group in the target compound, highlighting the role of chirality in receptor binding or enzymatic interactions.

Functional Group Diversity: H-Series inhibitors (e.g., H-7 HCl) prioritize sulfonamide and aromatic moieties for kinase inhibition, unlike the aliphatic amino alcohol structure of the target compound.

Reactivity Insights:

Pharmacological and Industrial Relevance

- Target Compound: Primarily used as a chiral building block in synthesizing β-amino alcohols or peptidomimetics. Its hydroxyl and amine groups enable chelation or catalytic roles .

- H-Series Inhibitors : Despite structural dissimilarity, these highlight the importance of hydrochloride salts in enhancing solubility for bioactive molecules .

- Ranitidine Analogs: Amino alcohol hemifumarates (e.g., Ranitidine amino alcohol hemifumarate ) share functional groups but target histamine receptors, underscoring the diversity of amino alcohol applications.

Méthodes De Préparation

Synthetic Route Overview

The preparation of (R)-Ethyl 5-amino-3-hydroxypentanoate hydrochloride typically involves:

- Starting from chiral precursors such as D-glutamic acid or related derivatives.

- Protection of amino groups to control reactivity.

- Esterification and reduction steps to introduce the ethyl ester and hydroxyl functionalities.

- Amination and deprotection steps to yield the target amino alcohol.

- Conversion to the hydrochloride salt for stability and handling.

Two main synthetic strategies are documented:

Detailed Preparation Steps and Conditions

Starting Material and Initial Functionalization

- Starting Material: D-glutamic acid or 2H-pyran-3,5-dione derivatives.

- Amination: Amination of the pyran-dione yields an intermediate amino compound.

- Protection: Amino groups are protected using tert-butoxycarbonyl (Boc) or benzyl carbamate groups to prevent side reactions during subsequent steps.

Esterification and Reduction

- Esterification is achieved using sodium methoxide in methanol with acetic acid at room temperature, yielding high conversion (up to 98% yield).

- Selective reduction of double bonds and carbonyl groups is performed using reagents such as sodium borohydride or Dess-Martin periodinane under controlled temperatures (0°C to room temperature), achieving yields around 57–97%.

Amino Group Introduction and Deprotection

- Amino groups are introduced or revealed by deprotection using acid hydrolysis with concentrated hydrochloric acid in methanol at low temperature (0°C to 20°C), followed by neutralization and solvent removal.

- The final product is isolated as a hydrochloride salt by adjusting pH and solvent extraction, with yields reported around 65%.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | Sodium methoxide, acetic acid, methanol | Room temperature | - | 98 | High conversion |

| Oxidation | Dess-Martin periodinane, DCM | 0°C to RT | 5 hours | 97 | Selective oxidation |

| Amino Protection | Benzyl carbamate, bismuth nitrate pentahydrate | Room temperature | Overnight | 73.5 | Carbamate protection |

| Reduction | Cerium chloride heptahydrate, NaBH4, methanol | 0°C to RT | 1 hour | 57 | Carbonyl reduction |

| Hydrogenation | Pd/C, H2, DCM/methanol | Room temperature | Overnight | 97 | Deprotection by hydrogenolysis |

| Deprotection and Salt Formation | Concentrated HCl in methanol, neutralization | 0°C to 20°C | 12 hours | 65 | Final hydrochloride salt isolation |

Industrial and Laboratory Scale Considerations

- The described synthetic routes emphasize high yield and operational simplicity , enabling rapid laboratory preparation and scalability.

- Protection and deprotection steps are carefully optimized to avoid racemization and maintain optical purity.

- The use of mild reducing agents and controlled temperature conditions ensures selective transformations without over-reduction or side reactions.

- The hydrochloride salt form enhances product stability and facilitates purification.

Comparative Analysis of Routes

| Feature | Route A (Pyran-dione based) | Route B (D-glutamic acid based) |

|---|---|---|

| Starting Material | 2H-pyran-3,5-dione derivatives | D-glutamic acid or ethyl nipecotate |

| Number of Steps | 5–6 | 5–9 (depending on variant) |

| Key Reagents | Sodium methoxide, Dess-Martin periodinane, Pd/C | Boc anhydride, SOCl2, NaBH4, hydrogenation |

| Protection Strategy | Boc or benzyl carbamate | Boc protection |

| Yield Range | 57% to 98% per step | High overall yield with industrial scalability |

| Industrial Suitability | Suitable for rapid lab synthesis | Developed for industrial production |

Summary Table of Key Preparation Data

Q & A

Q. What are the recommended methods for synthesizing enantiomerically pure (R)-ethyl 5-amino-3-hydroxypentanoate hydrochloride?

Enantiomerically pure synthesis can be achieved via:

- Chiral resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to induce stereoselective reduction of ketone intermediates .

- Enzymatic methods : Lipases or esterases can selectively hydrolyze undesired enantiomers in racemic mixtures .

Key parameters: Monitor optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak® columns) to confirm enantiopurity ≥98% .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

A multimodal analytical approach is critical:

- NMR spectroscopy : Confirm stereochemistry via H-H NOESY (nuclear Overhauser effect) to detect spatial proximity of hydroxyl and amino groups .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction .

- Polarimetry : Measure specific rotation to verify consistency with literature values (e.g., [α]D = +15° to +25° in water) .

Q. What safety protocols are essential for handling this hydrochloride salt in laboratory settings?

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hygroscopic degradation .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .

- Decontamination : Neutralize spills with 5% sodium bicarbonate solution and dispose via approved chemical waste streams .

Q. How can researchers assess the biological activity of this compound in vitro?

- Enzyme inhibition assays : Test against target enzymes (e.g., aminotransferases) using spectrophotometric monitoring of cofactor depletion (NADH at 340 nm) .

- Receptor binding studies : Radiolabel the compound (e.g., C at the ethyl group) and measure binding affinity via scintillation counting .

- Cell viability assays : Use MTT or resazurin in HEK293 or primary cell lines to evaluate cytotoxicity (IC50 > 100 µM recommended for further studies) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The (R)-configuration ensures optimal hydrogen bonding between the hydroxyl group and active-site residues (e.g., in GABA receptors). Computational docking (AutoDock Vina) and mutational studies (e.g., Ala-scanning) can validate key interactions. Contradictory activity data may arise from racemization during storage; validate enantiopurity before assays .

Q. How should researchers resolve contradictions in metabolic pathway data involving this compound?

Q. What strategies optimize reaction yields in large-scale syntheses?

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

Q. What advanced techniques track the compound’s distribution in in vivo models?

Q. Methodological Notes

- Data validation : Always cross-check NMR assignments with 2D experiments (HSQC, HMBC) to avoid misassignment of NH and OH protons .

- Regulatory compliance : Follow ICH Q3A guidelines for impurity profiling in synthetic batches (e.g., ≤0.15% enantiomeric excess) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.